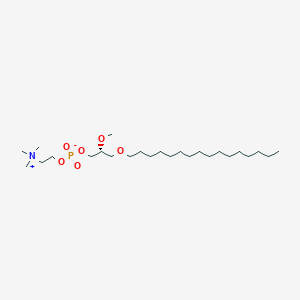

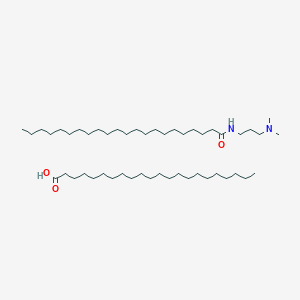

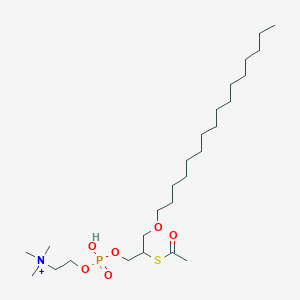

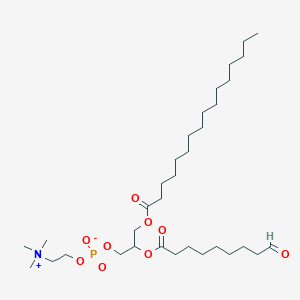

![molecular formula C24H34N2O2 B163755 1-恶唑并[4,5-b]吡啶-2-基-9-十八碳炔-1-酮 CAS No. 288862-89-5](/img/structure/B163755.png)

1-恶唑并[4,5-b]吡啶-2-基-9-十八碳炔-1-酮

描述

Molecular Structure Analysis

The molecular formula of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is C24H34N2O2. The molecular weight is 382.5 g/mol. The InChIKey is DBMKKVSGBYKSFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 8.3, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 14 rotatable bonds, indicating its flexibility. The topological polar surface area is 56 Ų .科学研究应用

抗菌活性

- 1-恶唑并[4,5-b]吡啶-2-基衍生物表现出显着的抗菌活性。例如,某些衍生物对大肠杆菌和粪肠球菌的活性优于氨苄青霉素和庆大霉素 (Celik、Erol 和 Kuyucuklu,2021)。

抗炎和镇痛特性

- 1-恶唑并[4,5-b]吡啶-2-基的某些衍生物已被确认为具有镇痛活性的非酸性抗炎剂,为传统的酸性抗炎化合物提供了一种替代方案 (Clark 等人,1978)。

有机和药物化学的进展

- 近年来,人们一直关注包含恶唑并[4,5-b]吡啶骨架的杂环化学的进展,重点是它们的合成和生物学评估 (Monier、Abdel-Latif、El‐Mekabaty 和 Elattar,2020)。

非阿片类抗伤害感受剂

- N-取代的恶唑并[5,4-b]吡啶-2(1H)-酮类化合物(一类与 1-恶唑并[4,5-b]吡啶-2-基相关的化合物)已被研究为潜在的非阿片类抗伤害感受剂 (Viaud 等人,1995)。

合成和反应

- 已经探索了涉及恶唑并[4,5-b]吡啶的各种合成方法和反应,从而开发出在药物中具有潜在应用的新化合物 (Ghattas 和 Moustafa,2000)。

抗癌活性

- 恶唑并[4,5-b]吡啶的衍生物,例如 1,3,4-恶二唑-恶唑并[4,5-b]吡啶,对各种人癌细胞系表现出有希望的抗癌活性 (Kokkiligadda 等人,2020)。

作用机制

Target of Action

The primary target of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the inactivation and hydrolysis of fatty acid amides, including anandamide and oleamide .

Mode of Action

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one acts as a potent inhibitor of FAAH . It binds to FAAH, preventing it from hydrolyzing fatty acid amides . This compound is approximately 580 times more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Biochemical Pathways

By inhibiting FAAH, 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The inhibition of FAAH leads to an increase in the levels of fatty acid amides like anandamide and oleamide .

Pharmacokinetics

Its solubility in various solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of FAAH by 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one results in increased levels of fatty acid amides, leading to enhanced activation of the endocannabinoid system . This can result in various physiological effects, depending on the specific fatty acid amide whose levels are increased .

Action Environment

The action of 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .

安全和危害

属性

IUPAC Name |

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKKVSGBYKSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433602 | |

| Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one | |

CAS RN |

288862-89-5 | |

| Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research mentions VDM11 as an anandamide uptake inhibitor. How does 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as VDM11, interact with FAAH?

A1: The research indicates that VDM11, or 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, acts as a substrate for FAAH rather than a direct inhibitor. [] This means that FAAH may attempt to break down VDM11, potentially occupying the enzyme and reducing its ability to degrade other substrates like anandamide. This mechanism could contribute to the observed effects of VDM11 on anandamide levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

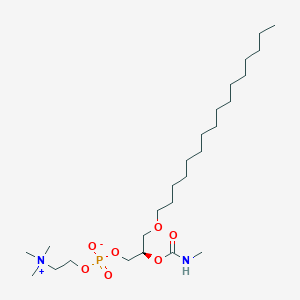

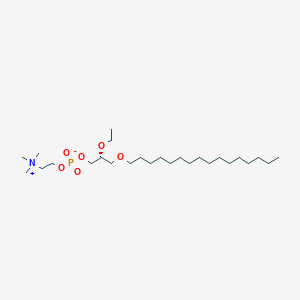

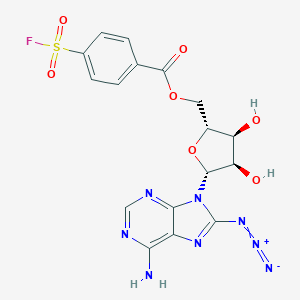

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)